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Compound of Interest

Compound Name: SGR-1505

Cat. No.: B12375048 Get Quote

Application Notes and Protocols for SGR-1505
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the pharmacokinetic (PK) and

pharmacodynamic (PD) evaluation of SGR-1505, a potent, orally available, allosteric inhibitor of

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). SGR-1505 is

currently in clinical development for the treatment of relapsed or refractory B-cell

malignancies[1]. MALT1 is a critical mediator of the NF-κB signaling pathway, which is a key

driver in various B-cell lymphomas[1][2].

Pharmacokinetic Assays
The pharmacokinetic profile of SGR-1505 has been characterized in preclinical species and is

currently being evaluated in a Phase 1 clinical trial (NCT05544019)[3][4]. The primary objective

of pharmacokinetic analysis is to determine the absorption, distribution, metabolism, and

excretion (ADME) properties of SGR-1505.

Table 1: Preclinical Pharmacokinetic Parameters of SGR-
1505[3]
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Species
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life (h)
Oral
Bioavailability
(%)

Mouse 9.4 1.2 1.6 57

Rat 3.8 0.98 3.1 77

Dog 0.86 2.0 31 92

Cynomolgus

Monkey
1.7 0.68 5.0 45

Protocol 1: Quantification of SGR-1505 in Plasma using
LC-MS/MS
This protocol outlines the procedure for quantifying SGR-1505 concentrations in plasma

samples, a key component of pharmacokinetic assessment in both preclinical and clinical

studies[4].

Objective: To determine the concentration of SGR-1505 in plasma to calculate pharmacokinetic

parameters such as Cmax, tmax, and AUC[4].

Materials:

Plasma samples (from preclinical species or human subjects)

SGR-1505 analytical standard

Internal standard (IS) (e.g., a structurally similar molecule not present in the sample)

Acetonitrile (ACN)

Formic acid (FA)

Water, LC-MS grade

96-well plates
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Sample Preparation (Protein Precipitation):

1. Thaw plasma samples on ice.

2. To 50 µL of each plasma sample, standard, and quality control (QC) sample in a 96-well

plate, add 150 µL of ACN containing the internal standard.

3. Vortex the plate for 5 minutes to precipitate proteins.

4. Centrifuge the plate at 4000 rpm for 10 minutes.

5. Transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis:

1. Liquid Chromatography (LC) Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% FA in water

Mobile Phase B: 0.1% FA in ACN

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Gradient: A suitable gradient to separate SGR-1505 from endogenous plasma

components.

2. Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive electrospray ionization (ESI+)
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Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion

transitions for SGR-1505 and the internal standard. These transitions should be

optimized based on the specific mass of SGR-1505.

Data Analysis:

1. Construct a calibration curve by plotting the peak area ratio of SGR-1505 to the internal

standard against the nominal concentration of the standards.

2. Use a linear regression model to fit the calibration curve.

3. Determine the concentration of SGR-1505 in the unknown samples by interpolating their

peak area ratios from the calibration curve.
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Caption: Workflow for LC-MS/MS-based pharmacokinetic analysis of SGR-1505.

Pharmacodynamic Assays
Pharmacodynamic assays are crucial for understanding the biological effects of SGR-1505 and

confirming its mechanism of action. SGR-1505 is an allosteric inhibitor of MALT1 protease,

which plays a key role in the NF-κB signaling pathway[3][5].
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Caption: Simplified signaling pathway of MALT1 and the inhibitory action of SGR-1505.

Table 2: Preclinical Pharmacodynamic Activity of SGR-
1505[3]

Assay Cell Line IC50 (nM)

BCL10 Cleavage OCI-LY10 22

IL-10 Secretion OCI-LY10 36

Antiproliferative OCI-LY10 71

Antiproliferative REC-1 57

Protocol 2: Ex Vivo Cytokine Release Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b12375048?utm_src=pdf-body-img
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay provides pharmacodynamic evidence of MALT1 inhibition by measuring the

suppression of cytokine release in whole blood from subjects treated with SGR-1505[6].

Inhibition of IL-2 is a key pharmacodynamic biomarker for target engagement[2].

Objective: To assess the pharmacodynamic activity of SGR-1505 by measuring its effect on

cytokine production in stimulated whole blood.

Materials:

Freshly collected whole blood in sodium heparin tubes

SGR-1505 (for in vitro experiments if needed)

T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

RPMI-1640 medium

ELISA or Luminex-based cytokine detection kit (e.g., for IL-2, IL-10)

96-well culture plates

CO2 incubator

Procedure:

Blood Collection and Stimulation:

1. Collect whole blood from subjects at various time points after SGR-1505 administration.

2. Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.

3. Add 200 µL of the diluted blood to each well of a 96-well plate.

4. Add T-cell stimulants to the appropriate wells. Include unstimulated and vehicle controls.

5. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

Plasma Separation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.biospace.com/schroedinger-presents-data-supporting-advancement-of-sgr-1505-and-sgr-2921-at-american-society-of-hematology-2023-annual-meeting
https://www.biospace.com/press-releases/schrodinger-reports-encouraging-initial-phase-1-clinical-data-for-sgr-1505-at-eha-annual-congress
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. After incubation, centrifuge the plate at 1500 rpm for 10 minutes.

2. Carefully collect the supernatant (plasma) without disturbing the cell pellet.

Cytokine Quantification:

1. Quantify the concentration of cytokines (e.g., IL-2) in the collected plasma using a

validated ELISA or Luminex assay according to the manufacturer's instructions.

Data Analysis:

1. Calculate the percent inhibition of cytokine release for each post-dose sample relative to

the pre-dose sample.

2. A pharmacodynamic target of approximately 90% inhibition of IL-2 has been observed at

doses of ≥ 150 mg QD[2].

Protocol 3: BCL10 Cleavage Assay (Western Blot)
This assay directly measures the inhibition of MALT1's proteolytic activity by assessing the

cleavage of its substrate, BCL10[3].

Objective: To determine the potency of SGR-1505 in inhibiting MALT1-mediated BCL10

cleavage in a cellular context.

Materials:

B-cell lymphoma cell line (e.g., OCI-LY10)

SGR-1505

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes
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Primary antibodies: anti-BCL10 (full-length and cleaved), anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting imaging system

Procedure:

Cell Treatment:

1. Seed OCI-LY10 cells in a 6-well plate and allow them to adhere overnight.

2. Treat the cells with a serial dilution of SGR-1505 for a specified time (e.g., 24 hours).

Include a vehicle control.

Protein Extraction:

1. Lyse the cells with lysis buffer and collect the total protein lysate.

2. Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

1. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

2. Transfer the separated proteins to a membrane.

3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

4. Incubate the membrane with primary antibodies against BCL10 and GAPDH overnight at

4°C.

5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

6. Wash the membrane again and add the chemiluminescent substrate.
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7. Capture the image using an imaging system.

Data Analysis:

1. Quantify the band intensities for full-length and cleaved BCL10.

2. Normalize the BCL10 band intensities to the loading control (GAPDH).

3. Calculate the IC50 value for the inhibition of BCL10 cleavage.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Treatment

Western Blotting

Data Analysis

Seed Cells

Treat with SGR-1505

Cell Lysis

SDS-PAGE

Protein Transfer

Antibody Probing

Imaging

Band Quantification

IC50 Calculation

Inhibition of
BCL10 Cleavage

Click to download full resolution via product page

Caption: Workflow for the BCL10 cleavage Western blot assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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